![molecular formula C17H20ClN3OS2 B2993286 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216483-54-3](/img/structure/B2993286.png)
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3OS2 and its molecular weight is 381.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytotoxic Activity
Synthesis and Biological Activity : A series of carboxamide derivatives, including the N-(2-(dimethylamino)ethyl) variant, have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. Some derivatives exhibited potent inhibitory properties with IC50 values less than 10 nM and were effective in vivo against colon 38 tumors in mice (Deady et al., 2005).
Development and Validation of Analytical Methods : The development of a liquid chromatography-mass spectrometry assay for the determination of this compound, particularly the SN 28049 variant, in plasma has been reported. This assay is important for studying the pharmacokinetics of the compound in mice, offering insights into its distribution and clearance, which are crucial for its application in treating solid tumors (Lukka et al., 2008).
Pharmacological Applications
Antitumor Potential : Various derivatives of N-(2-(dimethylamino)ethyl) and related compounds have been explored for their potential as antitumor agents. For example, studies have investigated the structure-activity relationships of acridine monosubstituted derivatives, highlighting their significance in developing new cancer therapies (Rewcastle et al., 1986).
Novel Derivatives and Antiproliferative Activity : Research has also focused on synthesizing novel thiophene and thienopyrimidine derivatives, evaluating their antiproliferative activity. These studies contribute to the growing body of knowledge on the medicinal applications of these compounds in targeting specific cancer cell lines (Ghorab et al., 2013).
Molluscicidal Properties : Some studies have explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are closely related to the N-(2-(dimethylamino)ethyl) derivatives. These findings could have implications for controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).
Other Relevant Studies
Synthesis and Spectral Characteristics : The synthesis and spectral characteristics of various carboxamide derivatives, including those similar to the N-(2-(dimethylamino)ethyl) structure, have been extensively studied. These research efforts are integral to understanding the chemical properties and potential applications of these compounds (Zadorozhnii et al., 2019).
Corrosion Inhibition : Some benzothiazole derivatives, closely related to N-(2-(dimethylamino)ethyl) structures, have been studied for their corrosion inhibiting effects, particularly against steel in acidic environments. This research highlights the diverse potential applications of these compounds beyond medicinal chemistry (Hu et al., 2016).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2.ClH/c1-12-6-7-13-15(11-12)23-17(18-13)20(9-8-19(2)3)16(21)14-5-4-10-22-14;/h4-7,10-11H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTWTKFIVTPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

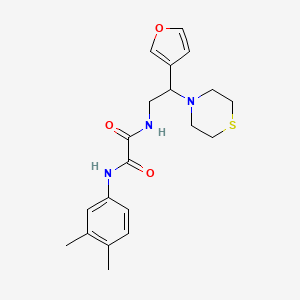
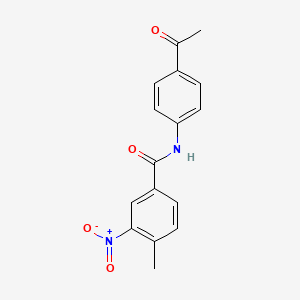
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)
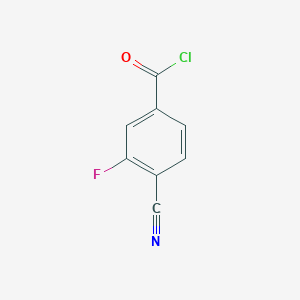
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2993210.png)
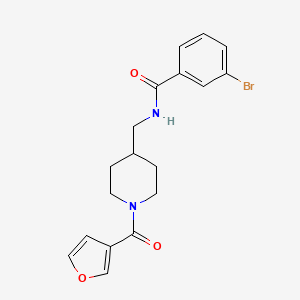
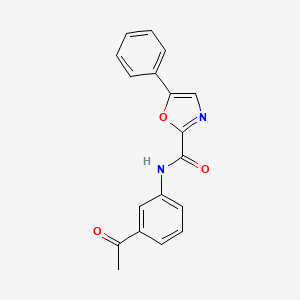
![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)